molecular formula C15H11ClN2O2S B5508680 3-CHLORO-N'~2~-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE

3-CHLORO-N'~2~-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE

Cat. No.: B5508680
M. Wt: 318.8 g/mol
InChI Key: JLNZMTGBGXXLFW-CAOOACKPSA-N
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Description

3-CHLORO-N'~2~-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE is a useful research compound. Its molecular formula is C15H11ClN2O2S and its molecular weight is 318.8 g/mol. The purity is usually 95%.
The exact mass of the compound 3-chloro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide is 318.0229765 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related benzothiophene carbohydrazide compounds involves reactions with various aldehydes, ketones, and hydrazides, resulting in compounds with potential for further chemical modifications and applications in material science and organic synthesis. For example, the synthesis of 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide demonstrates the reactivity of benzothiophene carbohydrazides with aldehydes in the presence of glacial acetic acid, yielding compounds confirmed by spectral analysis including IR, NMR, and mass spectrometry (Naganagowda et al., 2014).

Biological Activities

Compounds related to 3-chloro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide have been investigated for their biological activities, including antimicrobial and anthelmintic properties. For instance, derivatives of 3-chlorobenzothiophene-2-carbonylchloride have been studied for their antimicrobial and anthelmintic activities, indicating the potential of these compounds in medicinal chemistry and pharmaceutical applications (Naganagowda & Padmashali, 2010).

Crystal Structure Analysis

The crystal structure of a compound closely related to 3-chloro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide, 4-{[(5-Methyl-2-furyl)methylene]hydrazinocarbonyl}pyridinium chloride monohydrate, has been determined, revealing a nearly planar molecular structure stabilized by various hydrogen bonding interactions. This provides insight into the molecular conformation and potential intermolecular interactions important for the material properties and biological activities of these compounds (Li, Jian, & Liu, 2009).

Properties

IUPAC Name

3-chloro-N-[(E)-(5-methylfuran-2-yl)methylideneamino]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c1-9-6-7-10(20-9)8-17-18-15(19)14-13(16)11-4-2-3-5-12(11)21-14/h2-8H,1H3,(H,18,19)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNZMTGBGXXLFW-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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